molecular formula C24H18ClNO5S B407441 N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(benzenesulfonyl)-4-chlorobenzamide CAS No. 406475-46-5

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(benzenesulfonyl)-4-chlorobenzamide

Cat. No.: B407441
CAS No.: 406475-46-5
M. Wt: 467.9g/mol
InChI Key: JYYHHWPBMGSDEF-UHFFFAOYSA-N
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Description

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(benzenesulfonyl)-4-chlorobenzamide is a useful research compound. Its molecular formula is C24H18ClNO5S and its molecular weight is 467.9g/mol. The purity is usually 95%.
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Biological Activity

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(benzenesulfonyl)-4-chlorobenzamide is a complex organic compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and sources.

Chemical Structure and Properties

The molecular formula of this compound is C26H20ClN2O4SC_{26}H_{20}ClN_{2}O_{4}S. The compound features a benzofuran moiety, which is known for its aromatic properties and potential pharmacological effects. The presence of the sulfonamide group often correlates with antibacterial and anti-inflammatory activities, making this compound a candidate for further biological evaluation .

Biological Activities

Research indicates that compounds related to benzofuran derivatives exhibit a range of biological activities, including:

  • Antioxidant Activity : Benzofuran derivatives have shown significant antioxidant properties, which can mitigate oxidative stress in biological systems .
  • Anticholinesterase Activity : Some benzofuran derivatives have been identified as effective inhibitors of acetylcholinesterase (AChE), which is crucial for the treatment of neurodegenerative diseases like Alzheimer's. For instance, compounds similar to this compound have demonstrated selective AChE inhibitory activity .
  • Anti-inflammatory Effects : Studies on benzofurans from various sources have indicated significant anti-inflammatory properties. For example, compounds derived from Psoralea corylifolia exhibited potent anti-inflammatory effects through pathways such as TLR4/NF-κB activation .

The mechanisms through which this compound exerts its biological effects may include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or neurotransmitter regulation.
  • Receptor Modulation : Interaction with cellular receptors could modulate their activity, influencing various signaling pathways critical for cellular responses.

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, a comparison with other benzofuran derivatives is presented in the table below:

Compound NameStructural FeaturesBiological Activity
N-(3-acetylphenyl)-N-cinnamoylbenzenesulfonamideAcetophenone moietyAntibacterial, anti-inflammatory
N-(4-chlorobenzene)-N-cinnamoylbenzenesulfonamideChlorinated aromatic ringEnhanced antimicrobial activity
N-(3-hydroxybenzofuran)-N-cinnamoylbenzenesulfonamideHydroxy group on benzofuranIncreased antioxidant properties

This table illustrates the diversity in biological activities among related compounds, highlighting the potential for unique pharmacological profiles in this compound due to its specific structural components.

Properties

IUPAC Name

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(benzenesulfonyl)-4-chlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClNO5S/c1-15(27)23-16(2)31-22-13-12-19(14-21(22)23)26(24(28)17-8-10-18(25)11-9-17)32(29,30)20-6-4-3-5-7-20/h3-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYYHHWPBMGSDEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=CC=C4)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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